molecular formula C17H18ClNO2 B589445 (R)-Apomorphine-d5 Hydrochloride (Major) CAS No. 76787-63-8

(R)-Apomorphine-d5 Hydrochloride (Major)

Cat. No. B589445
CAS RN: 76787-63-8
M. Wt: 308.817
InChI Key: SKYZYDSNJIOXRL-KJVIRAPFSA-N
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Description

Apomorphine is a type of drug known as a non-ergoline dopamine agonist. It’s primarily used in the treatment of Parkinson’s disease. It works by activating dopamine receptors in the brain, which helps to improve the symptoms of Parkinson’s .

Scientific Research Applications

Stability and Pharmaceutical Preparations

  • (R)-Apomorphine hydrochloride (ApoHCI), a dopamine receptor agonist used in clinical research, exhibits instability in aqueous solutions. However, at a concentration of 1 mg/ml in sodium metabisulphite solutions, it remains stable for up to six months, making it suitable for pharmaceutical preparations intended for clinical research (Ng Ying Kin, Lal, & Thavundayil, 2001).

Neuroprotective Properties

  • R-apomorphine demonstrates neuroprotective properties in models of Parkinson's disease, acting as a radical scavenger and iron chelator. Its ability to protect against neurotoxicity in the MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model of Parkinson's disease highlights its potential for therapeutic use in neurodegenerative disorders (Grünblatt, Mandel, Berkuzki, & Youdim, 1999).

Transdermal Iontophoretic Delivery in Parkinson's Disease

  • The development of a transdermal iontophoretic delivery system for R-apomorphine is explored as a means to manage Parkinson's disease, highlighting the need for individualized and controlled delivery due to its complex pharmacokinetics and pharmacodynamics (Boddé, Van Laar, Van der Geest, & Danhof, 1998).

Dopaminergic Therapy

  • (R)-Apomorphine has proven efficacy in managing the "on-off" periods in Parkinson's disease treatment, offering rapid control of symptoms. This review traces its discovery and therapeutic efficacy, emphasizing its structural features responsible for its activity (Subramony, 2006).

Antioxidant and Anti-Inflammatory Effects

  • Apomorphine exhibits potent iron chelation and radical scavenging abilities, highlighting its potential as a neuroprotective agent in Parkinson's disease where iron and oxidative stress are implicated in the pathogenesis of nigrostriatal dopamine neuron degeneration (Youdim, Grünblatt, & Mandel, 1999).

Impact on Hormone Levels

  • Apomorphine hydrochloride's effects on human hormone levels, specifically growth hormone and prolactin, have been studied, demonstrating its modulation of these hormones through dopaminergic mechanisms (Lal, de la Vega, Sourkes, & Friesen, 1973).

Treatment of Erectile Dysfunction

  • The role of apomorphine in treating erectile dysfunction, acting through the dopaminergic system, is an area of active research, illustrating its diverse therapeutic applications beyond neurological disorders (D’Aquila, Panin, Cossu, Peana, & Serra, 2003).

Chemical Synthesis and Analysis

  • Methods for synthesizing and analyzing apomorphine hydrochloride, including its related substances, have been developed, underscoring the importance of accurate chemical analysis in pharmaceutical applications (Lei, 2009).

Safety and Hazards

Like all drugs, apomorphine can have side effects and potential hazards. These can include nausea, vomiting, and low blood pressure. It’s important for these factors to be considered when apomorphine is being used for medical treatment .

properties

IUPAC Name

(6aR)-1,2,3,8,9-pentadeuterio-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2.ClH/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;/h2-6,13,19-20H,7-9H2,1H3;1H/t13-;/m1./s1/i2D,3D,4D,5D,6D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYZYDSNJIOXRL-KJVIRAPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C3[C@@H](CC4=C(C3=C1[2H])C(=C(C(=C4[2H])[2H])O)O)N(CC2)C)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747051
Record name (6aR)-6-Methyl(1,2,3,8,9-~2~H_5_)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Apomorphine-d5 Hydrochloride (Major)

CAS RN

76787-63-8
Record name (6aR)-6-Methyl(1,2,3,8,9-~2~H_5_)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Apomorphine-d5 Hydrochloride (Major)
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(R)-Apomorphine-d5 Hydrochloride (Major)
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(R)-Apomorphine-d5 Hydrochloride (Major)
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(R)-Apomorphine-d5 Hydrochloride (Major)
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(R)-Apomorphine-d5 Hydrochloride (Major)
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(R)-Apomorphine-d5 Hydrochloride (Major)

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